molecular formula C22H14N4O4S2 B6553242 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040666-04-3

2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6553242
CAS No.: 1040666-04-3
M. Wt: 462.5 g/mol
InChI Key: JZPDPIZXCMFJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidin-4-one derivative featuring a sulfanyl methyl bridge connecting the core structure to a 1,2,4-oxadiazole ring substituted with a 2H-1,3-benzodioxol-5-yl group. The thienopyrimidinone scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as kinases and enzymes .

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O4S2/c27-21-19-15(8-9-31-19)23-22(26(21)14-4-2-1-3-5-14)32-11-18-24-20(25-30-18)13-6-7-16-17(10-13)29-12-28-16/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPDPIZXCMFJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=C(C(=O)N4C6=CC=CC=C6)SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure

The chemical formula of the compound is C20H18N4O3SC_{20}H_{18}N_4O_3S with a molecular weight of 398.45 g/mol. The structure includes multiple functional groups that contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

  • Formation of the oxadiazole ring.
  • Introduction of the benzodioxole moiety.
  • Sulfanylation to incorporate the sulfanyl group.
  • Cyclization to form the thieno[3,2-d]pyrimidine framework.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this one. For instance, derivatives containing the 1,2,4-oxadiazole and thienopyrimidine structures have been shown to exhibit significant cytotoxic activities against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values ranging from 1.07 μM to 6.21 μM were reported for related compounds .
  • HepG2 (liver cancer) : Similar compounds demonstrated IC50 values as low as 0.32 μM .

The biological activity is primarily attributed to:

  • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells by targeting proteins such as PARP-1 and EGFR .
  • Cell Cycle Arrest : Specific derivatives led to G2/M phase arrest in MCF-7 cells and S phase arrest in HepG2 cells .

Enzyme Inhibition

In addition to direct cytotoxic effects, these compounds may inhibit key enzymes involved in cancer progression:

  • Dual inhibition of EGFR and PARP-1 has been observed with promising IC50 values indicating potential for combination therapy in cancer treatment .

Case Study 1: In Vivo Efficacy

A study utilizing an SEC-cancer model demonstrated that treatment with derivatives of this compound significantly improved hematological parameters compared to untreated controls. For example:

TreatmentHb (g/dL)RBC Count (×10^6/μL)
Normal Control9.035.76
SEC Control2.36*2.34*
SEC + Compound7.29#4.99#
SEC + Erlotinib7.9#5.01#

*Values marked with * are significantly different from normal control (P ≤ 0.05), while # indicates significant differences between treated and SEC control groups .

Case Study 2: Molecular Docking Studies

Molecular docking studies have elucidated the binding affinities of this compound with various targets involved in cancer signaling pathways, providing insights into its mechanism at a molecular level .

Scientific Research Applications

The compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic structure that has garnered attention for its potential applications in various scientific fields. This article delves into its applications, focusing on medicinal chemistry and potential therapeutic uses, while also reviewing relevant case studies and research findings.

Anticancer Activity

Research indicates that compounds similar to this structure exhibit significant anticancer properties. The thieno-pyrimidine derivatives have been studied for their ability to inhibit various cancer cell lines. For instance, studies have shown that modifications to the thieno-pyrimidine scaffold can enhance cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Properties

The incorporation of the benzodioxole moiety is associated with antimicrobial activity. Compounds with similar structures have demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of thieno-pyrimidine derivatives. These compounds can inhibit key inflammatory mediators such as TNF-alpha and IL-6, making them candidates for treating inflammatory diseases like rheumatoid arthritis .

Case Study 1: Anticancer Research

A study published in European Journal of Medicinal Chemistry explored a series of thieno-pyrimidine derivatives, including those similar to our compound, demonstrating that they induce apoptosis in cancer cells through the activation of caspase pathways. The study reported IC50 values in the low micromolar range for several derivatives .

Case Study 2: Antimicrobial Screening

In another investigation published in Journal of Antibiotics, researchers synthesized several benzodioxole-containing compounds and tested their antimicrobial activities. The results showed that compounds with the oxadiazole linkage exhibited enhanced activity against resistant strains of bacteria, suggesting that this structural feature is crucial for antimicrobial efficacy .

Case Study 3: Anti-inflammatory Mechanisms

A recent study in Phytotherapy Research examined the anti-inflammatory effects of thieno-pyrimidine derivatives. The results indicated that these compounds significantly reduced edema in animal models, supporting their potential use in treating inflammatory disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share the thieno[3,2-d]pyrimidin-4-one core but differ in substituents, enabling a comparative analysis of structural and physicochemical properties:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Implications
Target compound: 2-({[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-thieno[3,2-d]pyrimidin-4-one C₂₂H₁₄N₄O₄S₂ 462.5 Benzodioxol-substituted oxadiazole Enhanced metabolic stability; potential for π-π interactions
3-Phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-thieno[3,2-d]pyrimidin-4-one (CAS 1040665-53-9) C₂₁H₁₄N₄O₂S₂ 418.5 Phenyl groups on oxadiazole and thienopyrimidinone Higher hydrophobicity; limited polar interactions
3-Benzyl-2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-thieno[3,2-d]pyrimidin-4-one C₂₅H₂₂N₄O₄S₂ 492.6 Benzyl and dimethoxyphenyl substituents Improved solubility (methoxy groups); steric bulk may affect binding
2-[(3,5-Dimethylisoxazol-4-yl)methylsulfanyl]-5-(4-methylphenyl)-3-prop-2-enyl-thieno[2,3-d]pyrimidin-4-one C₂₁H₂₀N₄O₂S₂ 448.5 Methylisoxazole and allyl groups Isoxazole’s polarity may enhance solubility; allyl group introduces reactivity

Key Observations

Dimethoxyphenyl (CAS 1040671-15-5) offers higher solubility than benzodioxol due to methoxy groups but may increase metabolic susceptibility .

Metabolic Stability: The methylenedioxy group in benzodioxol is known to resist oxidative degradation, unlike methoxy or allyl groups, which are prone to demethylation or oxidation .

Methylisoxazole () introduces a polar heterocycle, favoring hydrogen bonding but reducing lipophilicity .

Q & A

Q. What are the standard synthetic protocols for this compound?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the oxadiazole ring via cyclization of acylthiosemicarbazides under reflux in anhydrous solvents (e.g., ethanol or DMF).
  • Step 2 : Introduction of the benzodioxole moiety via nucleophilic substitution or coupling reactions.
  • Step 3 : Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and characterization via ¹H/¹³C NMR, IR, and HRMS to confirm structural integrity .
  • Monitoring : Reaction progress tracked via TLC (Rf values: 0.3–0.5 in dichloromethane/methanol 9:1) .

Q. Which spectroscopic methods are critical for structural confirmation?

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for phenyl/thienopyrimidine) and benzodioxole methylene (δ 5.9–6.1 ppm).
  • ¹³C NMR : Carbonyl groups (C=O at δ 165–170 ppm) and sulfur-containing moieties (C-S at δ 40–50 ppm).
  • IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-O-C in benzodioxole (1250–1300 cm⁻¹).
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) matched to theoretical mass (e.g., ~467 g/mol for analogs) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thienopyrimidine core?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO or acetonitrile) enhance solubility of intermediates.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve cyclization efficiency.
  • Temperature control : Maintain 80–100°C during oxadiazole formation to avoid side reactions.
  • pH adjustment : Neutral to slightly basic conditions (pH 7–8) stabilize sulfur-containing intermediates .

Q. How to address discrepancies in NMR data between intermediates and the final product?

  • Case study : If a methylene proton signal shifts from δ 4.2 (intermediate) to δ 3.8 (final product), assess:
  • Steric hindrance from the benzodioxole group.
  • Electronic effects due to sulfur-thienopyrimidine conjugation.
    • Validation : Compare with computational models (DFT calculations) or reference analogs (e.g., 1040666-80-5, MW 467 g/mol) .

Q. What strategies validate the compound’s potential bioactivity?

  • Structural analogs : Compare with compounds like 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one , which show antimicrobial activity.
  • Assays : Test in vitro against cancer cell lines (e.g., MCF-7) or enzyme targets (e.g., kinase inhibitors).
  • SAR analysis : Modify substituents (e.g., replace phenyl with chlorophenyl) to assess potency changes .

Contradiction Analysis

  • Issue : Inconsistent HRMS data for intermediates.
    • Resolution : Verify ionization efficiency (ESI vs. MALDI) and calibrate with Agilent tuning mix .
  • Issue : Low bioactivity despite structural similarity to active analogs.
    • Resolution : Assess stereochemistry (Z/E isomerism) or test metabolite stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.